4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol
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Overview
Description
4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a bromophenyl group and a phenylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Phenylpyrimidinyl Group: The phenylpyrimidinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl-substituted piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O/c22-18-8-6-17(7-9-18)21(26)11-14-25(15-12-21)20-23-13-10-19(24-20)16-4-2-1-3-5-16/h1-10,13,26H,11-12,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVSEFFLQXUPBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)C3=NC=CC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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